molecular formula C19H25NO4 B13228570 tert-Butyl 7-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate

tert-Butyl 7-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate

Cat. No.: B13228570
M. Wt: 331.4 g/mol
InChI Key: ORANALIUXVAPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the spirocyclic family, characterized by a fused benzopyran ring and a piperidine moiety connected via a spiro carbon. The tert-butyl carboxylate group serves as a protective group for the amine, enhancing solubility during synthetic processes.

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl 7-methyl-4-oxospiro[3H-chromene-2,3'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H25NO4/c1-13-6-7-14-15(21)11-19(23-16(14)10-13)8-5-9-20(12-19)17(22)24-18(2,3)4/h6-7,10H,5,8-9,11-12H2,1-4H3

InChI Key

ORANALIUXVAPPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CC3(O2)CCCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach involving:

  • Construction of the piperidine ring with appropriate substitution (including the tert-butyl carboxylate protecting group).
  • Formation of the benzopyran moiety with the 7-methyl substituent.
  • Coupling of the two units via a spiro linkage at the 2-position of benzopyran and the 3'-position of piperidine.
  • Introduction of the 4-oxo functionality on the dihydrospiro system.

This approach requires careful selection of protecting groups, reaction conditions, and catalysts to achieve high yield and purity.

Preparation of Piperidine Intermediate

A key intermediate is tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which serves as the piperidine fragment precursor. The preparation method involves:

  • Optical Resolution : Starting from racemic 3-methyl-4-oxopiperidine, optical resolution is performed to obtain the optically active intermediate. This step enhances the enantiomeric purity, which is crucial for biological activity.
  • Base-Mediated Reactions : The optically active intermediate is reacted with a base (e.g., sodium hydroxide, potassium hydroxide) in solvents such as dichloromethane, ethyl acetate, or methyl ethyl ketone at controlled temperatures (15–30 °C).
  • Protection with Di-tert-butyl Dicarbonate : The compound is then treated with di-tert-butyl dicarbonate in the presence of a palladium catalyst (e.g., Pd/C, Pd(OH)2) in solvents like methanol, ethanol, ethyl acetate, or tetrahydrofuran at mild temperatures (20–35 °C) to install the tert-butyl carboxylate group.

This multi-step sequence yields a highly pure, optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate intermediate in high yield suitable for further elaboration.

Formation of the Benzopyran Moiety

The benzopyran ring system with a 7-methyl substituent is typically synthesized by:

  • Starting from appropriately substituted hydroxybenzoates or methoxybenzoates.
  • Alkylation or condensation reactions to form the chromanone (4-oxo-benzopyran) core.
  • Introduction of the methyl group at the 7-position via selective methylation or using methyl-substituted starting materials.

The benzopyran intermediate is then functionalized to enable spirocyclization with the piperidine fragment.

Spirocyclization to Form the Spiro[1-benzopyran-2,3'-piperidine] Core

The critical step is the formation of the spiro linkage connecting the benzopyran and piperidine rings. This is achieved by:

  • Reacting the benzopyran intermediate bearing a suitable electrophilic site (e.g., halide, tosylate) with the piperidine intermediate containing a nucleophilic site (e.g., hydroxymethyl or amine group).
  • Using bases such as potassium carbonate in polar aprotic solvents (e.g., N,N-dimethylformamide) at elevated temperatures (~95 °C) to promote nucleophilic substitution and ring closure.
  • Purification by crystallization or chromatography to isolate the spirocyclic product.

This step requires careful control to avoid side reactions and to maintain stereochemical integrity.

Final Functional Group Modifications and Purification

  • The 4-oxo group on the spiro system may be introduced or confirmed by oxidation steps or by using chromanone precursors.
  • The tert-butyl ester group serves as a protecting group that can be retained or removed depending on downstream applications.
  • Purification is typically performed by recrystallization from suitable solvents or chromatographic techniques to achieve the desired purity.

Summary Table of Key Reaction Steps and Conditions

Step Reaction Description Reagents/Catalysts Solvents Temperature Notes
1 Optical resolution of 3-methyl-4-oxopiperidine Chiral resolving agents Various (e.g., ethyl acetate) Ambient to 30 °C Enhances enantiomeric purity
2 Base-mediated reaction to form intermediate NaOH, KOH, or LiOH Dichloromethane, ethyl acetate 15–30 °C Reaction conditions optimized for yield
3 Protection with di-tert-butyl dicarbonate Di-tert-butyl dicarbonate, Pd/C catalyst Methanol, ethanol, THF 20–35 °C Palladium catalyst facilitates reaction
4 Formation of benzopyran core with 7-methyl group Methylated hydroxybenzoates or equivalents Various organic solvents Variable Methylation or use of methylated precursors
5 Spirocyclization via nucleophilic substitution Potassium carbonate N,N-dimethylformamide (DMF) ~95 °C Key step forming spiro linkage
6 Purification and final modifications Various Crystallization solvents Ambient Ensures high purity and correct functionality

Research Findings and Considerations

  • The preparation methods emphasize the use of commercially available reagents and solvents to facilitate scalability and industrial production.
  • Optical resolution and recycling of undesired enantiomers improve overall yield and economic efficiency.
  • Palladium-catalyzed protection steps are mild and provide high selectivity.
  • The spirocyclization step is sensitive to reaction conditions, requiring precise temperature and solvent control.
  • Analogous compounds with different substituents (e.g., fluoro, chloro at the 7-position) have been synthesized using similar strategies, indicating the versatility of the synthetic route.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, the compound may be used to study the interactions of spirocyclic structures with biological targets, such as enzymes or receptors.

Industry: In industrial applications, the compound may be used in the synthesis of advanced materials, such as polymers or coatings, that benefit from the unique properties of spirocyclic structures.

Mechanism of Action

The mechanism of action of tert-Butyl 7-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs and Key Differences

A. tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate (CAS 1013334-96-7)
  • Structure : Features a 5-membered pyrrolidine ring instead of piperidine.
  • Molecular Formula: C₁₇H₂₁NO₄ (Molar Mass: 303.35 g/mol).
B. tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1′H-spiro[1,3-benzoxazine-2,4′-piperidine]-1′-carboxylate (CAS 690632-05-4)
  • Structure : Benzoxazine ring replaces benzopyran, with a bromine substituent at position 4.
  • Molecular Formula : C₁₇H₂₁BrN₂O₄ (Molar Mass: 397.26 g/mol).
  • Physical Properties : mp 226–227°C .
  • Key Difference : Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the methyl group in the target compound. The benzoxazine ring may confer different electronic properties compared to benzopyran.
C. Patent Compound: tert-Butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate
  • Structure: Complex pyrazino-pyrrolo-pyrimidine core instead of benzopyran-piperidine.
  • Key Difference : The heteroaromatic system may target kinase enzymes or nucleic acids, diverging from the benzopyran-based scaffold’s typical applications .

Comparative Data Table

Compound Name Core Structure Substituent(s) Molecular Formula Molar Mass (g/mol) Melting Point (°C) CAS RN
tert-Butyl 7-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate Benzopyran-Piperidine 7-Methyl Not Provided Not Provided Not Reported Not Provided
tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate Benzopyran-Pyrrolidine None C₁₇H₂₁NO₄ 303.35 Not Reported 1013334-96-7
tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1′H-spiro[1,3-benzoxazine-2,4′-piperidine]-1′-carboxylate Benzoxazine-Piperidine 6-Bromo C₁₇H₂₁BrN₂O₄ 397.26 226–227 690632-05-4
Patent Compound (Step 9 Intermediate) Pyrazino-Pyrrolo-Pyrimidine 2’-Chloro, 6’-Oxo Not Provided Not Provided Not Reported Not Provided

Biological Activity

tert-Butyl 7-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate is a complex organic compound characterized by a unique spiro structure that incorporates both a benzopyran moiety and a piperidine ring. This structural configuration is significant as it influences the compound's biological activity and potential therapeutic applications. Recent studies have highlighted its promising properties, particularly in the realms of medicinal chemistry and organic synthesis.

The molecular formula for this compound is C18H23NO4. The compound's structure is depicted as follows:

PropertyValue
Molecular FormulaC18H23NO4
CAS Number2060048-83-9
Molecular Weight317.38 g/mol
AppearanceSolid

Antioxidant Properties

Preliminary studies suggest that this compound exhibits significant antioxidant activity . This activity is crucial as it helps mitigate oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals may contribute to its therapeutic potential.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties . In vitro studies have demonstrated its capability to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests potential applications in treating conditions characterized by chronic inflammation.

The biological activity of this compound appears to be mediated through its interaction with specific molecular targets involved in various biochemical pathways. Ongoing research aims to elucidate these mechanisms further, focusing on how the compound modulates these pathways to exert its effects.

Case Studies

Several studies have explored the biological activity of related compounds within the same class:

  • Study on Spiro Compounds : A study published in ACS Omega examined a series of spiro compounds related to benzopyran structures and their effects on cellular models of oxidative stress and inflammation. Results indicated that structural modifications influenced their biological efficacy significantly .
  • Therapeutic Applications : Another investigation focused on the therapeutic applications of spiro compounds in neurodegenerative diseases. The findings suggested that these compounds could potentially protect neuronal cells from oxidative damage.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-3-carboxylateSimilar spiro structure with a different piperidine variantModerate antioxidant
N-tert-butyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,2'-bicyclo[3.1.0]hexane]-6-carboxamideContains a bicyclohexane ring systemLimited anti-inflammatory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.